molecular formula C20H30N2O5 B13043908 Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13043908
M. Wt: 378.5 g/mol
InChI Key: ZVAFTHIODAINSR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent at the (R)-configured 2-position, and a 3-methoxy-4-(methoxycarbonyl)phenyl moiety at the 4-position. The Boc group enhances solubility and stability during synthesis, while the ethyl group and aryl substitution influence steric and electronic properties critical for biological activity. This compound is likely a precursor or intermediate in medicinal chemistry, particularly for central nervous system (CNS) or protease-targeting agents, given structural similarities to serotonin receptor antagonists and kinase inhibitors .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl (2R)-2-ethyl-4-(3-methoxy-4-methoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-7-14-13-21(10-11-22(14)19(24)27-20(2,3)4)15-8-9-16(18(23)26-6)17(12-15)25-5/h8-9,12,14H,7,10-11,13H2,1-6H3/t14-/m1/s1

InChI Key

ZVAFTHIODAINSR-CQSZACIVSA-N

Isomeric SMILES

CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Canonical SMILES

CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Aryl Substituent Variations
  • tert-Butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (): Differs by a formyl group at the 3-position instead of methoxy. However, it may reduce metabolic stability compared to the target compound’s methoxy group .
  • tert-Butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate () :
    Replaces the methoxycarbonylphenyl group with a pyridinylphenyl moiety. The pyridine ring introduces basicity and hydrogen-bonding capacity, which could improve target binding but reduce blood-brain barrier (BBB) penetration due to increased polarity .

2.1.2 Alkyl Substituent Variations
  • (2R)-1-tert-Butoxycarbonyl-4-(3-methoxyphenyl)-3-methylpiperazine (): Contains a 3-methyl group instead of 2-ethyl. The (R)-configuration is retained, suggesting shared stereochemical requirements for activity .
  • tert-Butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate () :
    Features a carbamoyl linker and methylphenyl group. This substitution increases hydrophobicity, making it suitable for corrosion inhibition, unlike the target compound’s polar methoxycarbonyl group, which is optimized for drug-like properties .

2.3.1 Receptor Binding and Selectivity
  • Serotonin 5-HT1A Antagonists (): Analogs like p-MPPI (iodobenzamido) and p-MPPF (fluorobenzamido) exhibit nanomolar affinity for 5-HT1A receptors. The target compound’s methoxycarbonyl group may reduce halogen-related toxicity but could lower binding potency compared to iodo/fluoro substituents .
  • Dopamine D2 Receptor Ligands () :
    Pyridinylphenyl derivatives (e.g., 17a, 17b) show moderate D2 affinity (IC50 ~100 nM). The target compound’s ethyl group might enhance lipophilicity, improving CNS penetration compared to pyridine-containing analogs .

Stability and Metabolic Considerations

  • The Boc group in the target compound improves stability during synthesis but requires acidic conditions for removal, which may limit in vivo utility unless designed as a prodrug.

Biological Activity

Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H30N2O5
  • Molecular Weight : 378.5 g/mol
  • IUPAC Name : tert-butyl (2R)-2-ethyl-4-(3-methoxy-4-methoxycarbonylphenyl)piperazine-1-carboxylate
  • InChI Key : ZVAFTHIODAINSR-CQSZACIVSA-N

The compound features a piperazine core, which is significant for its biological activity, particularly in interactions with various molecular targets.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Piperazine Ring : Achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
  • Functionalization : Subsequent steps involve introducing methoxy and methoxycarbonyl groups to the aromatic ring.

Industrial production may optimize these routes to maximize yield and minimize environmental impact.

The biological activity of this compound is largely attributed to its interaction with specific receptors or enzymes. Preliminary studies suggest it may modulate the activity of central nervous system targets due to its structural properties .

Case Studies and Research Findings

  • Medicinal Chemistry Applications :
    • This compound has been investigated as a potential building block for synthesizing pharmaceuticals targeting neurological disorders.
    • Its unique substituents may enhance selectivity and efficacy against specific targets compared to other piperazine derivatives.
  • Inhibition Studies :
    • In vitro studies have shown that similar piperazine derivatives exhibit significant inhibitory effects on various enzymes involved in disease pathways.
    • For example, compounds with piperazine linkers have demonstrated enhanced bioactivity due to strong hydrogen bonding interactions with active site residues .
  • Comparative Analysis :
    • Compared to other piperazine-based compounds, such as tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate, the unique methoxycarbonyl substitution in this compound contributes to distinct pharmacological profiles .

Data Tables

PropertyValue
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
IUPAC Nametert-butyl (2R)-2-ethyl...
Mechanism of ActionModulation of CNS targets
Comparative CompoundIC50 (mg/mL)Activity Type
Tert-butyl 4-(3-methoxy...0.15 ± 0.002Enzyme Inhibition
Tert-butyl 5-(4,4,5,5-tetramethyl...0.10 ± 0.001Enzyme Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.